molecular formula C14H9FN2O2 B11410465 N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide

N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide

Cat. No.: B11410465
M. Wt: 256.23 g/mol
InChI Key: BKFJEKZDZJGLEA-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide typically involves the reaction of 1,2-benzoxazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C14H9FN2O2/c15-10-7-5-9(6-8-10)14(18)16-13-11-3-1-2-4-12(11)19-17-13/h1-8H,(H,16,17,18)

InChI Key

BKFJEKZDZJGLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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